(2S)-1-Boc-2-methyl-3-pyrrolidinone physical properties
(2S)-1-Boc-2-methyl-3-pyrrolidinone physical properties
An In-depth Technical Guide to the Physicochemical Properties of (2S)-1-Boc-2-methyl-3-pyrrolidinone
Introduction
(2S)-1-Boc-2-methyl-3-pyrrolidinone is a chiral heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. As a derivative of pyrrolidinone, a core scaffold in many biologically active molecules, this compound serves as a valuable chiral building block.[1][2] The presence of a stereocenter at the C2 position, coupled with the versatile reactivity of the ketone and the stability of the Boc protecting group, makes it a strategic intermediate for the enantioselective synthesis of complex nitrogen-containing targets.[1]
This technical guide provides a comprehensive overview of the physical properties of (2S)-1-Boc-2-methyl-3-pyrrolidinone. Given the specificity of this particular substituted pyrrolidinone, direct experimental data is sparse. Therefore, this document synthesizes information from structurally related analogs and foundational principles of physical organic chemistry to provide a robust predictive profile. Furthermore, it details the standard experimental methodologies required for the empirical determination and validation of these properties, offering a framework for researchers and drug development professionals.
Molecular Structure and Key Features
The structure of (2S)-1-Boc-2-methyl-3-pyrrolidinone incorporates several key functional groups that dictate its physical and chemical behavior: a five-membered lactam (γ-lactam), a ketone at the 3-position, a chiral center at the 2-position bearing a methyl group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Caption: Molecular structure of (2S)-1-Boc-2-methyl-3-pyrrolidinone with key functional groups highlighted.
Predicted Physicochemical Properties
The following table summarizes the predicted and calculated physical properties of (2S)-1-Boc-2-methyl-3-pyrrolidinone. These values are derived from its chemical structure and by analogy to related compounds.
| Property | Predicted Value / Information | Rationale and Comparative Data |
| Molecular Formula | C₁₀H₁₇NO₃ | Calculated from the molecular structure. |
| Molecular Weight | 199.25 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or liquid | N-Boc-3-pyrrolidinone is a low-melting solid (mp 34-38 °C)[3][4]. The addition of a methyl group may lower the melting point, potentially rendering it a liquid at room temperature. |
| Melting Point | 25-40 °C | Expected to be in a similar range to N-Boc-3-pyrrolidinone (34-38 °C)[3][4]. The methyl group can disrupt crystal packing, possibly lowering the melting point. |
| Boiling Point | > 250 °C at 760 mmHg | The related compound 1-methyl-2-pyrrolidinone boils at 202 °C[5]. The larger Boc group and additional methyl group will significantly increase the molecular weight and likely the boiling point. |
| Density | ~1.1 g/cm³ | Estimated based on the density of N-Boc-3-pyrrolidinone (~1.1 g/cm³)[4] and 1-methyl-2-pyrrolidinone (1.028 g/mL)[5]. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF, Acetone, Methanol). Sparingly soluble in water. | The polar lactam and ketone groups provide some polarity, while the Boc group and the alkyl backbone confer significant nonpolar character, leading to good solubility in a range of organic solvents. N-Methyl-2-pyrrolidinone is miscible with water, but the bulky, nonpolar Boc group is expected to drastically reduce water solubility.[5] |
Predicted Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is a critical tool for structural confirmation. The predicted chemical shifts (in CDCl₃) are:
-
δ ~4.0-3.5 (m, 1H): The proton at the C2 chiral center, likely a multiplet due to coupling with the C5 protons and the methyl group.
-
δ ~3.6-3.2 (m, 2H): The two diastereotopic protons on C5 of the pyrrolidine ring.
-
δ ~2.8-2.5 (m, 2H): The two diastereotopic protons on C4 of the pyrrolidine ring, adjacent to the ketone.
-
δ 1.48 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
δ ~1.2 (d, 3H): The three protons of the methyl group at C2, appearing as a doublet due to coupling with the C2 proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide confirmation of the carbon skeleton:
-
δ ~208-205: The ketone carbonyl carbon (C3).
-
δ ~174: The carbamate carbonyl carbon of the Boc group.
-
δ ~80: The quaternary carbon of the tert-butyl group.
-
δ ~60-55: The chiral carbon at C2.
-
δ ~45-40: The carbon at C5.
-
δ ~40-35: The carbon at C4.
-
δ 28.4: The three equivalent methyl carbons of the tert-butyl group.
-
δ ~15-10: The methyl carbon at C2.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong characteristic absorption bands for the key functional groups:
-
~1750 cm⁻¹ (strong): C=O stretch of the ketone.
-
~1690 cm⁻¹ (strong): C=O stretch of the Boc-carbamate.
-
~2975 cm⁻¹ (medium): C-H stretching of the alkyl groups.
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as its protonated form [M+H]⁺ at m/z 200.26 or as a sodium adduct [M+Na]⁺ at m/z 222.24.
Experimental Determination of Physical Properties: Protocols and Rationale
The following section details the standard operating procedures for the empirical determination of the key physical properties of (2S)-1-Boc-2-methyl-3-pyrrolidinone.
Caption: Workflow for the experimental characterization of (2S)-1-Boc-2-methyl-3-pyrrolidinone.
Melting Point Determination
-
Objective: To determine the temperature range over which the compound transitions from a solid to a liquid. A narrow melting range is indicative of high purity.
-
Methodology:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.
-
-
Causality: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. Impurities depress and broaden the melting range, making this a simple and effective purity check.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
-
Methodology:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Cap the tube and invert several times to ensure a homogeneous solution.
-
Acquire the ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
-
Causality: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. High-field magnets (e.g., 400 MHz) provide better signal dispersion, which is essential for resolving complex multiplets in the pyrrolidine ring.
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum.
-
-
Causality: ATR is a modern, rapid technique that requires minimal sample preparation. The IR radiation penetrates a short distance into the sample, and the resulting spectrum is highly reproducible and representative of the bulk material.
Safety and Handling
While specific toxicity data for (2S)-1-Boc-2-methyl-3-pyrrolidinone is not available, precautions should be based on structurally related compounds such as 1-methyl-2-pyrrolidinone (NMP).[6][7]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., butyl rubber or nitrile).[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[9] Avoid contact with skin, eyes, and clothing.[6][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.[6]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[6][8]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Conclusion
(2S)-1-Boc-2-methyl-3-pyrrolidinone is a chiral building block with significant potential in synthetic chemistry. While direct experimental data on its physical properties are limited, a robust profile can be predicted based on its molecular structure and comparison with related analogs. This guide provides those predicted properties and, more importantly, outlines the fundamental experimental protocols necessary for their empirical validation. Adherence to these methodologies will ensure the accurate characterization of this and other novel compounds, upholding the principles of scientific integrity and enabling its effective application in research and development.
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NextSDS. S-1-Methyl-3-(Boc-aMino)pyrrolidine — Chemical Substance Information. [Link]
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